1-(2-Nitrophenyl)pyrrolidine
Overview
Description
“1-(2-Nitrophenyl)pyrrolidine” is a compound with the molecular formula C10H12N2O2 and a molecular weight of 192.218 g/mol . It is also known by other names such as 2-nitro-1-pyrrolidinobenzene, 1-2-nitro-phenyl-pyrrolidine, 2-nitrophenyl pyrrolidine, o-pyrrolidin-1-ylnitrobenzene, and acmc-1cujb .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(2-Nitrophenyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . A specific synthesis of substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides has been reported in the literature .Molecular Structure Analysis
The pyrrolidine ring in “1-(2-Nitrophenyl)pyrrolidine” is a five-membered nitrogen-containing ring. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
1-(2-Nitrophenyl)pyrrolidine: Scientific Research Applications
Pharmaceutical Research: Pyrrolidine derivatives are often explored for their potential in drug discovery. They can serve as scaffolds for novel therapeutic agents, such as inverse agonists for nuclear hormone receptors involved in autoimmune diseases .
Chemical Synthesis: Pyrrolidine structures are used in synthetic chemistry to create complex molecules. They can undergo various chemical reactions, contributing to the synthesis of biologically active compounds .
Biological Studies: Indole derivatives, which can be synthesized from pyrrolidine compounds, have diverse biological and clinical applications, including plant hormones and pharmacological activities .
Asymmetric Synthesis: The pyrrolidine ring is a key component in asymmetric synthesis, which is crucial for creating compounds with specific chirality—a vital aspect in pharmaceuticals .
Future Directions
Mechanism of Action
Target of Action
Compounds characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported to have target selectivity .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
The presence of the pyrrolidine ring in the compound could potentially lead to various biological activities .
properties
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-5-9(10)11-7-3-4-8-11/h1-2,5-6H,3-4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTSBEQPOXRZBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497160 | |
Record name | 1-(2-Nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)pyrrolidine | |
CAS RN |
40832-79-9 | |
Record name | 1-(2-Nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70497160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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